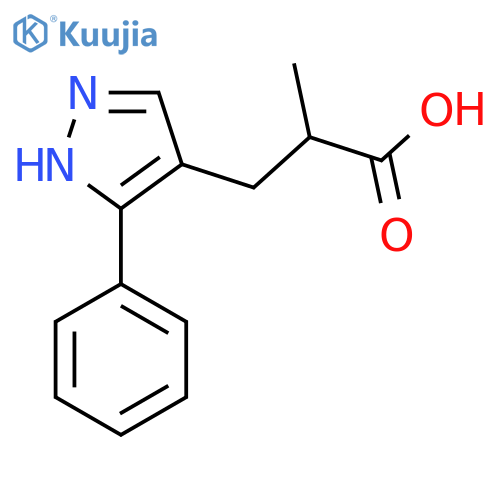Cas no 2228504-91-2 (2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid)
2-メチル-3-(3-フェニル-1H-ピラゾール-4-イル)プロパン酸は、有機合成化学および医薬品中間体として重要な化合物です。その特徴的な構造は、フェニル基とピラゾール環が結合したユニークな骨格を持ち、高い分子多様性を提供します。この化合物は、医薬品開発において生物学的活性を有するリード化合物としての潜在性を有し、特に受容体リガンドや酵素阻害剤の設計に有用です。また、安定性が高く、合成経路の最適化が可能な点も利点です。精密有機合成や創薬研究における中間体としての応用が期待されます。

2228504-91-2 structure
商品名:2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid
- EN300-1860387
- 2228504-91-2
-
- インチ: 1S/C13H14N2O2/c1-9(13(16)17)7-11-8-14-15-12(11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15)(H,16,17)
- InChIKey: UZZYZZWKHQNQMB-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CC1C=NNC=1C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 230.105527694g/mol
- どういたいしつりょう: 230.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 66Ų
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860387-10.0g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1860387-0.05g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-0.1g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-0.25g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-1.0g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1860387-1g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-2.5g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-5.0g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1860387-5g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-10g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 10g |
$5037.0 | 2023-09-18 |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
2228504-91-2 (2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid) 関連製品
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 506-17-2(cis-Vaccenic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
